molecular formula C13H20BN3O3 B14769951 2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide

2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide

Cat. No.: B14769951
M. Wt: 277.13 g/mol
InChI Key: SKHDLUQNZGYVCY-UHFFFAOYSA-N
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Description

2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide typically involves the following steps:

    Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.

    Coupling with pyridine: The dioxaborolane derivative is then coupled with a pyridine derivative using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.

    Use of continuous flow reactors: To enhance efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biological probe due to its boron content, which can be used in boron neutron capture therapy (BNCT).

    Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its boron and aminoacetamide groups.

    Pathways Involved: The compound can participate in pathways involving boron chemistry, such as boron-mediated cross-coupling reactions and boron neutron capture therapy.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H20BN3O3

Molecular Weight

277.13 g/mol

IUPAC Name

2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide

InChI

InChI=1S/C13H20BN3O3/c1-12(2)13(3,4)20-14(19-12)9-6-5-7-16-11(9)17-8-10(15)18/h5-7H,8H2,1-4H3,(H2,15,18)(H,16,17)

InChI Key

SKHDLUQNZGYVCY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NCC(=O)N

Origin of Product

United States

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